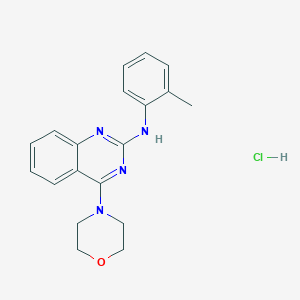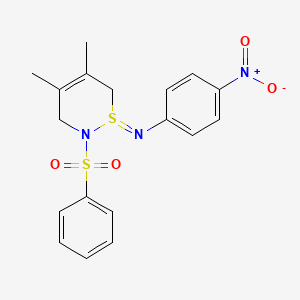
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with o-toluidine in the presence of a suitable catalyst to form the quinazoline core. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its purest form .
化学反应分析
Types of Reactions
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and o-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer treatment.
Prazosin: A quinazoline derivative used as an antihypertensive agent.
Uniqueness
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its morpholine and o-tolyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
N-(2-methylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-14-6-2-4-8-16(14)20-19-21-17-9-5-3-7-15(17)18(22-19)23-10-12-24-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCXVUKDBJKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/new.no-structure.jpg)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)
![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)
![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide](/img/structure/B2980765.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
